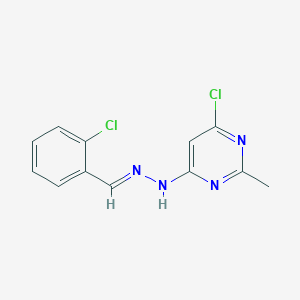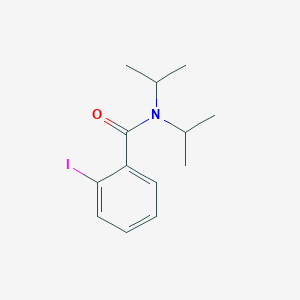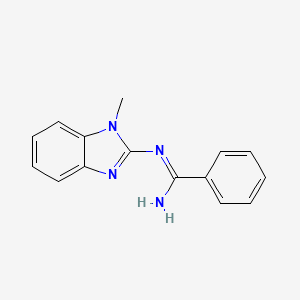![molecular formula C16H13ClN2O2 B5790441 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as CMMP, is a chemical compound that has gained attention in the scientific community for its potential use in medicinal and biochemical research.
Mécanisme D'action
The mechanism of action of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is not fully understood, but it is believed to act as a modulator of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has anti-inflammatory effects, as well as potential neuroprotective and anxiolytic effects. It has been shown to reduce the production of inflammatory cytokines in vitro and to decrease inflammation in animal models of disease. In addition, it has been shown to modulate the activity of the GABA-A receptor, potentially leading to decreased anxiety and improved sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in lab experiments is its high yield synthesis method, allowing for large quantities of the compound to be produced. Additionally, its potential anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol could focus on its potential use as an anti-inflammatory agent in diseases such as arthritis and multiple sclerosis. Additionally, its potential neuroprotective and anxiolytic effects could be further explored for potential use in treating anxiety disorders and neurodegenerative diseases. Further studies could also investigate potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol involves the reaction of 2-chloro-5-nitrophenylhydrazine with 4-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reduced with sodium borohydride to yield 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. This method has been successfully used by researchers to produce 2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in high yields.
Applications De Recherche Scientifique
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes and receptors in the brain.
Propriétés
IUPAC Name |
2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-10-6-7-16(20)12(8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSOTLMRJPMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
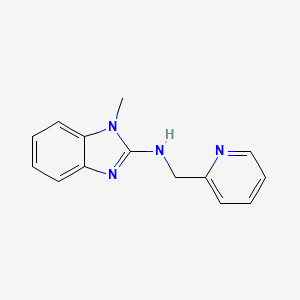
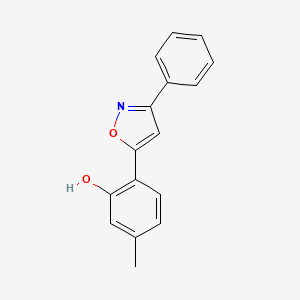
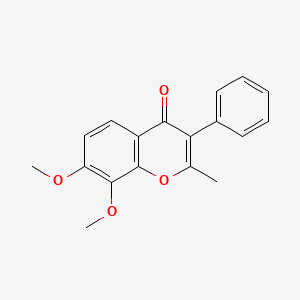
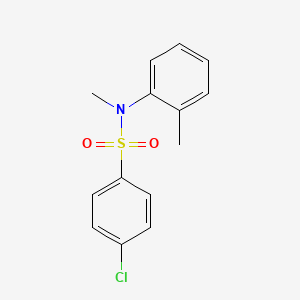
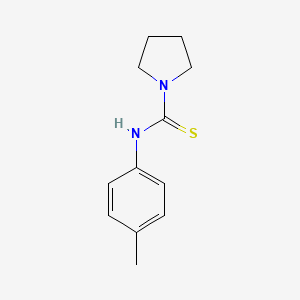
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
